

# Physical and chemical properties of 1,2,3,5,7-Pentachloronaphthalene

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## Compound of Interest

Compound Name: 1,2,3,5,7-Pentachloronaphthalene

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## In-Depth Technical Guide to 1,2,3,5,7-Pentachloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the specific polychlorinated naphthalene (PCN) congener, **1,2,3,5,7-pentachloronaphthalene**. Due to the limited availability of experimental data for this particular isomer, this guide also incorporates information on the general class of pentachloronaphthalenes where relevant, with clear distinctions made. This document is intended to serve as a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development.

## Chemical Identity and Physical Properties

**1,2,3,5,7-Pentachloronaphthalene** is a member of the pentachloronaphthalene group of compounds, which consists of 14 different isomers.<sup>[1]</sup> The properties of these compounds can vary significantly based on the position of the chlorine atoms on the naphthalene rings.

Table 1: Physical and Chemical Properties of **1,2,3,5,7-Pentachloronaphthalene**

Property	Value	Source
CAS Number	53555-65-0	[1]
Molecular Formula	C <sub>10</sub> H <sub>3</sub> Cl <sub>5</sub>	[1]
Molecular Weight	300.4 g/mol	[1]
XLogP3	6.4	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	0	[1]
Rotatable Bond Count	0	[1]
Exact Mass	297.867739 g/mol	[1]
Kovats Retention Index (Standard non-polar)	2131	[1]

Note: Many of the properties listed in Table 1 are computed rather than experimentally determined, reflecting the scarcity of specific data for this isomer.

For the general class of pentachloronaphthalenes, they are described as pale-yellow to white solids or powders with an aromatic odor.

## Experimental Protocols

### Synthesis of 1,2,3,5,7-Pentachloronaphthalene

A specific synthesis protocol for **1,2,3,5,7-pentachloronaphthalene** (also referred to as PCN 52) has been described in the supplementary materials of a study by Slootweg et al. (2015). While the primary publication outlines the use of the synthesized compound, accessing the detailed experimental procedure from the supplementary information is necessary for replication. The study mentions that the synthesis was conducted at Saint-Petersburg State University.[2] Researchers requiring this specific protocol should endeavor to locate the supplementary data associated with the publication "Transfer and effects of **1,2,3,5,7-pentachloronaphthalene** in an experimental food chain" in the journal Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology.

The general synthesis of polychlorinated naphthalenes involves the direct chlorination of naphthalene.[3] However, achieving a specific isomer like **1,2,3,5,7-pentachloronaphthalene** requires a controlled, multi-step synthetic route.

## Analytical Methods

The analysis of pentachloronaphthalene congeners, including the 1,2,3,5,7-isomer, is typically performed using high-resolution gas chromatography coupled with mass spectrometry (HRGC-MS).[1] The Kovats retention index, an experimental value available for this isomer, is a key parameter in chromatographic identification.[1]

## Chemical Reactivity and Degradation

Polychlorinated naphthalenes are known for their chemical stability and resistance to degradation.[3] This persistence is a significant factor in their environmental behavior. Information specific to the reactivity of the 1,2,3,5,7-isomer is not readily available. However, the general class of PCNs is resistant to acids and alkalis.[4]

Degradation in the environment is slow and can occur through photolysis (degradation by sunlight) and microbial action, though the rates for highly chlorinated congeners are generally low.[3]

## Toxicological Properties and Signaling Pathways

The toxicity of polychlorinated naphthalenes is of significant concern due to their persistence and bioaccumulative potential. A primary mechanism of toxicity for many planar halogenated aromatic hydrocarbons, including PCNs, is through the activation of the Aryl Hydrocarbon Receptor (AhR).[5][6][7][8]

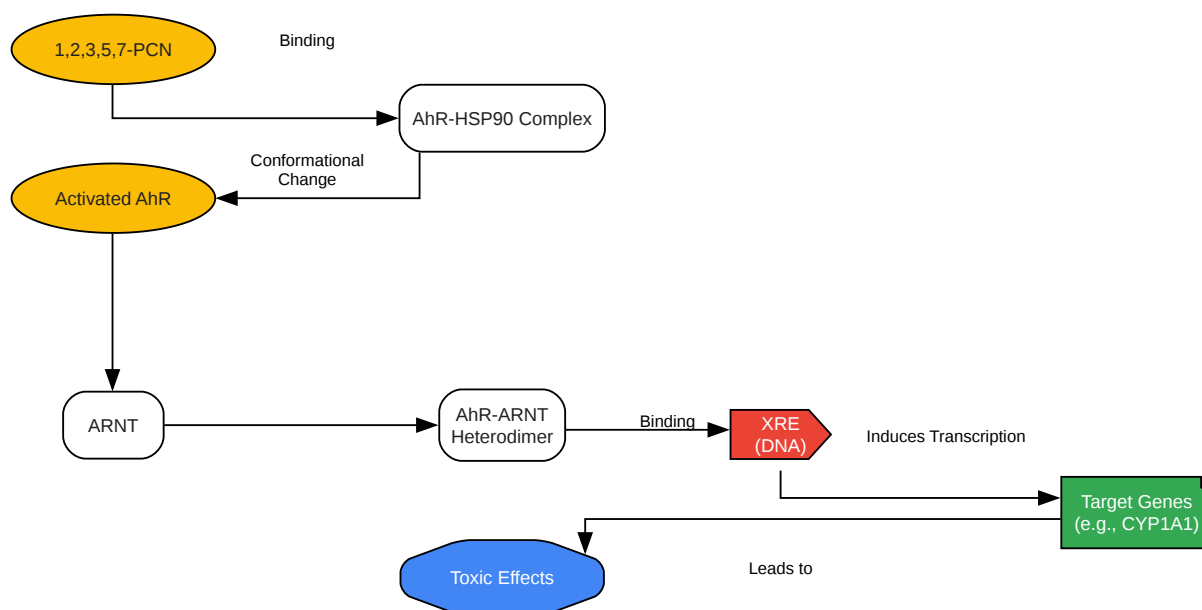
## Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Activation of the AhR by ligands like certain PCN congeners initiates a cascade of downstream events that can lead to a range of toxic responses, including carcinogenicity, reproductive and developmental effects, and immunotoxicity.[5][8]

The generalized AhR signaling pathway is as follows:

- **Ligand Binding:** A PCN congener enters the cell and binds to the AhR, which is located in the cytoplasm in a complex with chaperone proteins such as heat shock protein 90 (HSP90).[6]
- **Nuclear Translocation:** Upon ligand binding, the AhR undergoes a conformational change and translocates into the nucleus.[6]
- **Dimerization and DNA Binding:** In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.[7]
- **Gene Transcription:** Binding of the AhR-ARNT complex to XREs leads to the increased transcription of a battery of genes, most notably cytochrome P450 enzymes such as CYP1A1 and CYP1A2.[6]

The induction of these enzymes can lead to the metabolic activation of other xenobiotics and the production of reactive oxygen species, contributing to cellular damage.



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Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for PCNs.

## Isomer-Specific Toxicity

The toxicity of PCNs is highly dependent on the specific congener.[9] Planar congeners with chlorine atoms in the lateral positions tend to have a higher affinity for the AhR and thus exhibit greater "dioxin-like" toxicity. While specific toxicological data for **1,2,3,5,7-pentachloronaphthalene** is limited, its structure suggests it may be an AhR agonist. A study involving this isomer investigated its transfer and effects in an experimental food chain, indicating its bioavailability and potential for bioaccumulation.[2]

## Conclusion

**1,2,3,5,7-Pentachloronaphthalene** is a specific isomer of pentachloronaphthalene for which detailed experimental data is sparse in publicly available literature. The majority of its reported physical and chemical properties are based on computational models. Its synthesis has been reported, but the detailed protocol requires access to supplementary research materials. Like other polychlorinated naphthalenes, it is a persistent organic pollutant, and its toxicological effects are likely mediated through the aryl hydrocarbon receptor signaling pathway. Further experimental research is needed to fully characterize the physical, chemical, and toxicological properties of this specific congener to better understand its environmental and health impacts.

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